molecular formula C6H14N4O2 B8061723 Adipamidoxime(NSC 70868)?

Adipamidoxime(NSC 70868)?

Cat. No.: B8061723
M. Wt: 174.20 g/mol
InChI Key: KKQNCWWVKWCZID-UHFFFAOYSA-N
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Description

Adipamidoxime (NSC 70868) is an oxime-active compound known for its ability to inhibit the growth of certain bacteria, fungi, and viruses. It also exhibits anti-inflammatory and anti-tumor activities . This compound is significant in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Adipamidoxime can be synthesized through the reaction of adipic acid with hydroxylamine. The reaction typically involves the formation of an intermediate, which is then converted to adipamidoxime under controlled conditions. The process requires precise temperature and pH control to ensure high yield and purity .

Industrial Production Methods: Industrial production of adipamidoxime involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Adipamidoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Adipamidoxime has a wide range of applications in scientific research:

Mechanism of Action

Adipamidoxime exerts its effects through various mechanisms:

Comparison with Similar Compounds

Uniqueness: Adipamidoxime is unique due to its combination of antimicrobial, anti-inflammatory, and anti-tumor activities. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-N',6-N'-dihydroxyhexanediimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2/c7-5(9-11)3-1-2-4-6(8)10-12/h11-12H,1-4H2,(H2,7,9)(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQNCWWVKWCZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=NO)N)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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